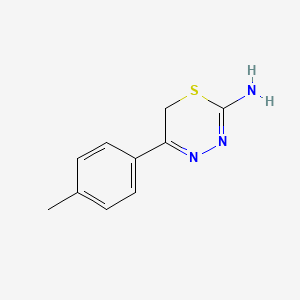

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine, also known as 4-methyl-5-phenyl-2-thiazolidinamine, is a heterocyclic compound with a wide range of applications in scientific research. It has been used as a ligand for metal complexes and as a substrate for the preparation of various derivatives. It has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and an anticonvulsant.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis efforts have focused on producing compounds with the 1,3,4-thiadiazole core, targeting improved yields and exploring their structural characteristics through methods such as X-ray crystallography and NMR spectroscopy. These synthetic routes aim at creating derivatives with potential biological and industrial applications, including the development of new pharmaceuticals and corrosion inhibitors (Hartmann et al., 2016).

Antimicrobial and Antifungal Activities

- A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and tested for their biological activities. Some compounds demonstrated high DNA protective ability against oxidative mixtures and strong antimicrobial activity against S. epidermidis, showcasing their potential in antimicrobial therapy (Gür et al., 2020).

Anticonvulsant and Anti-inflammatory Activities

- Research on substituted 1,3,4-thiadiazoles has indicated their anticonvulsant activity, with some compounds showing potency without sedation, ataxia, or lethality, suggesting a new class of anticonvulsant agent (Chapleo et al., 1986). Additionally, compounds synthesized as substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles have shown promising anti-inflammatory activities (Bhati & Kumar, 2008).

Anticancer and Antitubercular Properties

- Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were designed and screened for their antitumor and antitubercular activities, with some compounds demonstrating higher inhibitory activities against cancer cell lines and mycobacterium smegmatis, highlighting their potential as therapeutic agents (Sekhar et al., 2019).

Corrosion Inhibition

- The corrosion inhibition performance of thiadiazole derivatives against the corrosion of iron has been evaluated through density functional theory (DFT) calculations and molecular dynamics simulations, indicating their potential as corrosion inhibitors (Kaya et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific enzymes or proteins in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

This interaction could result in the disruption of essential biological processes within the pathogen, ultimately leading to its death or inhibition of growth .

Biochemical Pathways

Based on its potential antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with the metabolic pathways essential for the survival and proliferation of leishmania and plasmodium species .

Pharmacokinetics

Similar compounds, such as celecoxib, are known to be well-absorbed orally, extensively protein-bound, and primarily metabolized by the cytochrome p450 (cyp) 2c9 isoenzyme . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Based on its potential antileishmanial and antimalarial activities, it can be inferred that the compound may induce cellular stress or damage in the pathogen, inhibit its growth, or cause its death .

Propiedades

IUPAC Name |

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(11)13-12-9/h2-5H,6H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRIOSZJTUNHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(SC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2819383.png)

![N-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2819385.png)

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B2819391.png)

![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2819398.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2819401.png)